pyridine-3,5-diamine dihydrochloride
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Overview
Description
Pyridine-3,5-diamine dihydrochloride is an organic compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It appears as a white crystalline solid and is soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3,5-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitropyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,5-dinitropyridine. The process is optimized for large-scale production, ensuring high yield and purity. The reaction mixture is subjected to filtration and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3,5-dicarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form pyridine-3,5-diamine using hydrogen gas and a suitable catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Pyridine-3,5-diamine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine-3,5-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine-3,5-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the context. The compound’s amino groups allow it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The exact pathways and targets vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
Pyridine-3,5-diamine dihydrochloride can be compared with other similar compounds, such as:
Pyridine-2,6-diamine: Similar in structure but with amino groups at different positions, leading to different reactivity and applications.
Pyridine-4-amine: Contains a single amino group, resulting in different chemical properties and uses.
Pyridine-3,4-diamine: Another isomer with distinct reactivity due to the position of the amino groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
1354940-83-2 |
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Molecular Formula |
C5H9Cl2N3 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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